molecular formula C8H10ClN3 B2982569 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine CAS No. 1679381-63-5

2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2982569
CAS RN: 1679381-63-5
M. Wt: 183.64
InChI Key: ONIHTCGRWFAQTG-UHFFFAOYSA-N
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Description

“2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a robust approach . The design includes chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . The cyclopentyl substituent is retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine are modified .


Molecular Structure Analysis

The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include pyrrolo[2,3-d]pyrimidine, have been synthesized using various methods such as cyclization, ring annulations, and cycloaddition . These derivatives have been isolated from various sources including plants, microbes, soil, and marine life .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine” include a molecular weight of 183.638, a density of 1.2±0.1 g/cm3, and a boiling point of 340.7±21.0 °C at 760 mmHg .

Mechanism of Action

The antiproliferative activity of pyrrolo[2,3-d]pyrimidine derivatives was evaluated against various human cancer cell lines . The molecular docking study showed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein . At the gene expression level, certain genes were up-regulated, while others were down-regulated in treated cells .

Future Directions

The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives could involve the design and synthesis of novel compounds based on the fragments of pyrrolo[2,3-d]pyrimidine to improve inhibitory effects in various cells . This could potentially lead to the development of new treatments for various diseases.

properties

IUPAC Name

2-chloro-5,5-dimethyl-6,7-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-8(2)4-11-6-5(8)3-10-7(9)12-6/h3H,4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIHTCGRWFAQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=NC(=NC=C21)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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